![molecular formula C18H22O6 B1194345 Combretastatin CAS No. 82855-09-2](/img/structure/B1194345.png)
Combretastatin
描述
康布雷他汀 A-4 磷酸酯 (CA4P) 是一种新型抗肿瘤血管靶向药物。它是一种前药,可迅速脱磷酸化为活性化合物康布雷他汀 A-4 (CA4)。该化合物在结构上类似于秋水仙碱,并与微管上的秋水仙碱结合位点结合,从而抑制微管聚合 。 CA4P 对多种肿瘤细胞系表现出广泛的细胞毒性,并在小鼠异种移植模型中有效 。
准备方法
CA4P 是通过一步反应从康布雷他汀 A-4 或香荚兰,市售氨基酸酯和二氯磷酸苯酯合成的 。合成路线涉及康布雷他汀 A-4 的磷酸化反应生成 CA4P。 反应条件通常包括使用合适的溶剂和碱来促进磷酸化过程 。CA4P 的工业生产方法涉及类似的合成路线,但已扩大规模以满足临床和研究应用的需求。
化学反应分析
CA4P 会发生多种化学反应,包括氧化反应、还原反应和取代反应。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 。由这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,CA4P 的氧化会导致形成各种氧化衍生物,而还原会导致产生该化合物的还原形式 。
科学研究应用
Cancer Treatment
Combretastatin A-4 phosphate (CA4P) has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has demonstrated selective toxicity against various cancer cell lines, including breast, lung, and cervical cancers. The compound's ability to induce vascular shutdown has been particularly noted in studies involving human breast cancer models, where it achieved a 93% reduction in functional vascular volume shortly after administration .
Combination Therapies
Recent research has explored the potential of combining this compound with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have indicated that combining this compound with gemcitabine or paclitaxel can improve cytotoxic effects against resistant cancer cell lines . This synergistic approach aims to maximize anti-tumor activity while minimizing systemic toxicity.
Novel Derivatives and Formulations
Recent studies have focused on synthesizing novel this compound analogues with improved potency and selectivity. For example, new derivatives have been developed that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional this compound A-4 . Additionally, nanoformulations incorporating this compound have shown promise in improving solubility and targeting capabilities, potentially leading to better clinical outcomes .
Case Studies
作用机制
相似化合物的比较
CA4P 与其他类似化合物如康布雷他汀 A-1 磷酸酯 (CA1P) 和康布雷他汀 A-4 (CA4) 进行比较。 这些化合物具有相似的作用机制,与微管上的秋水仙碱结合位点结合,并抑制微管聚合 。 CA4P 的独特之处在于它能迅速脱磷酸化为 CA4,这增强了其对肿瘤细胞的细胞毒性 。 此外,与它的类似物相比,CA4P 对各种肿瘤细胞系表现出更广泛的细胞毒性 。
生物活性
Combretastatin is a naturally occurring compound derived from the Combretum species, particularly Combretum caffrum. It has garnered significant attention in cancer research due to its potent biological activities, particularly as a tubulin polymerization inhibitor. This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound compounds, especially this compound A-1 (CA-1) and A-4 (CA-4), are structurally related to colchicine and exhibit significant antimitotic and antiproliferative activities. These compounds disrupt microtubule dynamics, which is crucial for cell division and cancer progression. The stereochemistry of these compounds plays a vital role in their biological efficacy, with specific configurations enhancing their interaction with tubulin .
This compound primarily acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption halts the cell cycle and induces apoptosis in cancer cells. The following mechanisms have been identified:
- Tubulin Inhibition : this compound binds to the β-tubulin subunit, preventing microtubule assembly and function .
- Anti-Angiogenic Properties : Combretastatins have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis. This is achieved by disrupting endothelial cell function and reducing blood vessel formation .
- Anti-Inflammatory Effects : Studies indicate that combretastatins can modulate inflammatory pathways, which are often upregulated in cancerous tissues .
Structure-Activity Relationship (SAR)
The biological activity of combretastatins is closely linked to their chemical structure. Variations in substituents on the phenyl rings significantly affect their potency. For instance:
Compound | IC50 (µM) | Notes |
---|---|---|
This compound A-1 | 9.85 | Effective against MDA-MB-231 cell line |
This compound A-4 | 23.94 | Higher potency compared to A-1 |
Doxorubicin | 7.2 | Reference for comparison |
This table summarizes the potency of selected this compound derivatives against specific cancer cell lines .
Case Studies
- In Vitro Studies : Research has shown that CA-4 exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate that CA-4 is a potent inhibitor of these cell lines, suggesting its potential as a therapeutic agent .
- In Vivo Studies : In animal models, this compound A-4 phosphate (CA-4P) has demonstrated enhanced antitumor activity when combined with other agents like Endostar in osteosarcoma models. This combination therapy showed synergistic effects, leading to improved outcomes compared to monotherapy .
- Clinical Trials : Various analogs of this compound are currently under investigation in clinical settings for their efficacy in treating solid tumors. Early-phase trials have indicated promising results, particularly in cases resistant to conventional therapies .
属性
Key on ui mechanism of action |
CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. |
---|---|
CAS 编号 |
82855-09-2 |
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |
InChI 键 |
LGZKGOGODCLQHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
同义词 |
3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。